4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a pyrimidine ring with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(2-chlorophenylsulfonyl)piperazine.
-
Coupling with Pyrimidine: : The next step involves the coupling of the piperazine intermediate with 2,6-dimethoxypyrimidine. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the pyrimidine ring, facilitated by a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenylsulfonyl)piperazine: Lacks the pyrimidine ring but shares the piperazine and sulfonyl moiety.
2,6-Dimethoxypyrimidine: Lacks the piperazine and sulfonyl group but shares the pyrimidine core.
4-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to the combination of the piperazine ring, sulfonyl group, and dimethoxypyrimidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPHJFOFWTKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.